JWH-007-d9 Hydrochloride
Description
Properties
Molecular Formula |
C₂₄H₂₁D₉ClF₂NO |
|---|---|
Molecular Weight |
431.01 |
Synonyms |
(3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane-d9 Hydrochloride; endo-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-Azabicyclo[3.2.1]octane-d9 Hydrochloride; |
Origin of Product |
United States |
Pharmacological Characterization of Jwh 007 and Its Analogues for Jwh 007 D9 Context
Cannabinoid Receptor Binding Affinities and Selectivity
The interaction of a compound with a receptor is quantified by its binding affinity, commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
JWH-007 demonstrates a high affinity for the Cannabinoid Type 1 (CB1) receptor. Research findings consistently report its Kᵢ value to be approximately 9.5 nM at the CB1 receptor. wikipedia.orgglpbio.comcaymanchem.combertin-bioreagent.com The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. wikipedia.org
JWH-007 binds with even greater avidity to the Cannabinoid Type 2 (CB2) receptor. Its Kᵢ value for the CB2 receptor is approximately 2.9 nM. glpbio.comcaymanchem.combertin-bioreagent.com This indicates a slight selectivity for the CB2 receptor over the CB1 receptor, with a selectivity ratio of about 3.3-fold. wikipedia.org The CB2 receptor is found predominantly in the immune system and hematopoietic cells. wikipedia.org
When compared to both the primary phytocannabinoid Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and the endogenous cannabinoid anandamide (B1667382), JWH-007 exhibits a significantly higher binding affinity for both CB1 and CB2 receptors.
Versus Δ⁹-THC : The Kᵢ values for Δ⁹-THC are 41 nM at CB1 and 36 nM at CB2 receptors. glpbio.comcaymanchem.combertin-bioreagent.com JWH-007 is therefore roughly 4.3 times more potent at binding to CB1 and about 12.4 times more potent at binding to CB2 than Δ⁹-THC.
Versus Anandamide : The endogenous ligand anandamide has Kᵢ values of 78 nM for CB1 and 370 nM for CB2. wikipedia.org This makes JWH-007 approximately 8.2 times more potent at CB1 and over 127 times more potent at CB2 than anandamide.
Cannabinoid Receptor Binding Affinities (Kᵢ)
Lower Kᵢ values indicate higher binding affinity.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Source(s) |
|---|---|---|---|
| JWH-007 | 9.5 | 2.9 | glpbio.comcaymanchem.combertin-bioreagent.com |
| Δ⁹-THC | 41 | 36 | glpbio.comcaymanchem.combertin-bioreagent.com |
| Anandamide | 78 | 370 | wikipedia.org |
Agonist Activity and Functional Potency at Cannabinoid Receptors
Beyond simply binding to receptors, JWH-007 acts as an agonist, meaning it activates the receptors to elicit a biological response.
JWH-007 is characterized as a potent agonist at both CB1 and CB2 receptors. handwiki.orgglpbio.comcaymanchem.com Its development was part of a broader effort to create potent cannabimimetic indoles for research purposes. mdpi.com Studies on various synthetic cannabinoids have shown that they can fully substitute for Δ⁹-THC in drug discrimination tests, suggesting they share similar subjective effects mediated by agonist activity at the CB1 receptor. nih.gov While all compounds in one study of eight synthetic cannabinoids activated CB1 and CB2 receptors, some showed reduced efficacy at the CB2 receptor compared to the CB1 receptor. nih.govresearchgate.net
As a potent agonist, JWH-007 modulates intracellular signaling pathways upon binding to CB1 and CB2 receptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-proteins Gᵢ and Gₒ. wikipedia.orgmdpi.comfrontiersin.org
Activation of this G-protein pathway by an agonist like JWH-007 typically results in:
Inhibition of adenylyl cyclase : This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comfrontiersin.org
Modulation of ion channels : This includes the inhibition of N-type calcium (Ca²⁺) channels and the activation of G protein-gated inward rectifier potassium (GIRK) channels. mdpi.com
Activation of kinase cascades : The CB2 receptor, in particular, mediates the activation of mitogen-activated protein kinase (MAPK). frontiersin.org
Collectively, these signaling events, especially in the central nervous system via the CB1 receptor, lead to a dampening of neuronal excitability and a reduction in neurotransmitter release. mdpi.com
Structure-Activity Relationship (SAR) Studies within the Naphthoylindole Class
The naphthoylindole class of synthetic cannabinoids was extensively explored by chemist John W. Huffman and his team. wikipedia.orgmdpi.com These studies were crucial in mapping the structural requirements for binding to and activating the CB1 and CB2 receptors.
Modifications to the indole (B1671886) core of the naphthoylindole structure have significant effects on cannabinoid receptor affinity and selectivity. Key areas of substitution include the N1-alkyl chain and the C2 position of the indole ring. wikipedia.orgnih.gov
The length of the N1-alkyl chain is a critical determinant of receptor affinity. Research has shown that for high-affinity binding to both CB1 and CB2 receptors, an alkyl chain length of at least three carbons is necessary, with optimal binding often observed with a five-carbon (pentyl) chain, as seen in JWH-007. acs.org Extending the chain to seven carbons (heptyl) can lead to a significant drop in binding affinity at both receptor subtypes. acs.org
Substitution at the C2 position of the indole ring also modulates receptor interaction. JWH-007 features a methyl group at this position. ontosight.ai A comparison with its direct analogue, JWH-018, which lacks this 2-methyl group, reveals subtle but important differences. The absence of the 2-methyl group in JWH-018 results in slightly higher binding affinity for the CB1 receptor (Ki = 9.00 nM) compared to JWH-007 (Ki = 9.50 nM). wikipedia.org However, the affinity for the CB2 receptor remains identical for both compounds (Ki = 2.94 nM). wikipedia.org This suggests that the 2-methyl group is not essential for CB1 binding and may slightly increase affinity for the CB2 receptor. wikipedia.orgresearchgate.net
Altering the substituents on the naphthoyl group is another key strategy for modifying the pharmacological profile of naphthoylindoles. Studies have explored the effects of adding various functional groups, such as halogens or methoxy (B1213986) groups, at different positions on the naphthalene (B1677914) ring system. nih.govresearchgate.netnih.gov
These modifications can influence both binding potency and selectivity between the CB1 and CB2 receptors. For instance, adding a methoxy group at the 4-position of the naphthoyl ring (as in JWH-081) results in high CB1 affinity. researchgate.net Halogenation at this same position also produces compounds with high affinity. A comparative study showed that a 4-methoxy substituent (JWH-081, Ki = 1.2 nM) conferred better CB1 affinity than a 4-fluoro (JWH-412, Ki = 7.2 nM) or 4-chloro (JWH-398, Ki = 2.3 nM) substituent, indicating a potential steric requirement for optimal binding. researchgate.net
Furthermore, the position and nature of these substituents can be tuned to achieve selectivity for the CB2 receptor. Research into halogenated naphthoylindoles identified several compounds with a desirable combination of low CB1 affinity and high CB2 affinity, making them selective CB2 agonists. researchgate.netnih.gov Examples include JWH-423 (1-propyl-3-(4-iodo-1-naphthoyl)indole) and JWH-417 (1-pentyl-3-(8-iodo-1-naphthoyl)indole), which demonstrate that strategic placement of even bulky halogens like iodine can engender CB2 selectivity. researchgate.netnih.gov
Metabolic Pathways and Biotransformation of Jwh 007, Utilizing Jwh 007 D9 in Research
Phase I Metabolic Reactions of Naphthoylindole Synthetic Cannabinoids.nih.govresearchgate.net
Phase I metabolism of JWH-007 and related compounds involves the introduction or exposure of functional groups, which typically increases their polarity and facilitates subsequent Phase II conjugation reactions. The primary Phase I reactions for naphthoylindole synthetic cannabinoids are hydroxylation, oxidation, and N-dealkylation. researchgate.net
Hydroxylation is a major metabolic pathway for JWH-007. nih.govresearchgate.net In vivo studies on human urine samples have identified monohydroxylated and dihydroxylated metabolites as some of the most abundant products. nih.govresearchgate.net These reactions can occur at various positions on the JWH-007 molecule, including the N-alkyl chain (pentyl group), the indole (B1671886) ring, and the naphthyl ring system. researchgate.net
Further oxidation of the hydroxylated metabolites can lead to the formation of carboxylic acid derivatives. For instance, oxidation of a terminal hydroxyl group on the N-pentyl chain results in the formation of an N-pentanoic acid metabolite, which has also been detected as a significant metabolite of JWH-007 in human urine. nih.govresearchgate.net
Table 1: Major Phase I Metabolic Reactions of JWH-007
| Metabolic Reaction | Description | Observed in JWH-007 |
|---|---|---|
| Monohydroxylation | Addition of one hydroxyl (-OH) group | Yes nih.govresearchgate.net |
| Dihydroxylation | Addition of two hydroxyl (-OH) groups | Yes nih.govresearchgate.net |
| Carboxylation | Formation of a carboxylic acid (-COOH) group, often via oxidation of a primary alcohol | Yes (N-pentanoic acid metabolite) nih.govresearchgate.net |
N-dealkylation, the removal of the N-alkyl (pentyl) group from the indole nitrogen, is a recognized metabolic pathway for some synthetic cannabinoids. researchgate.net However, a significant in vivo study that analyzed human urine samples for metabolites of nine different synthetic cannabinoids, including JWH-007, reported that N-dealkylated metabolites were not detected. nih.govresearchgate.net This suggests that while N-dealkylation is a possible metabolic route for naphthoylindoles, it may not be a major pathway for JWH-007 in humans, or the resulting metabolites are present at concentrations below the limit of detection in such studies.
Role of Cytochrome P450 Enzymes in JWH-007 Metabolism.simsonpharma.com
The Phase I metabolic reactions of JWH-007 are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. simsonpharma.com In vitro biotransformation studies of JWH-007 have specifically implicated the involvement of CYP2C9. simsonpharma.com Furthermore, research on the structurally similar compound JWH-018 has shown that CYP2C9 and CYP1A2 are the major P450 isoenzymes responsible for its oxidative metabolism. Given the structural similarities, it is highly probable that these enzymes also play a significant role in the metabolism of JWH-007.
In Vitro Metabolic Profiling Methodologies (e.g., Human Liver Microsomes, Hepatocytes).nih.govnih.govdshs-koeln.de
To investigate the metabolic pathways of JWH-007 without administering the compound to human subjects, researchers utilize in vitro models that simulate the metabolic processes of the liver. Human liver microsomes (HLMs) are a common and effective tool for this purpose. nih.govnih.gov HLMs are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, including the crucial cytochrome P450 enzymes. nih.gov
By incubating JWH-007 with HLMs in the presence of necessary cofactors, scientists can generate and identify the resulting metabolites. nih.gov This approach allows for the characterization of Phase I metabolic pathways, such as hydroxylation and oxidation. nih.gov Human hepatocytes, which are intact liver cells, offer a more comprehensive in vitro model as they contain the full spectrum of both Phase I and Phase II metabolic enzymes and cofactors. wvu.edu These methodologies are essential for predicting the in vivo metabolic fate of novel synthetic cannabinoids. wvu.edu
Utility of Deuterated Analogues (JWH-007-d9) in Metabolite Identification and Quantification.
In the analysis of JWH-007 and its metabolites, particularly in complex biological matrices like urine or blood, accuracy and precision are paramount. Deuterated analogues, such as JWH-007-d9 hydrochloride, serve as invaluable internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.net
The utility of JWH-007-d9 stems from its chemical and physical properties being nearly identical to the non-deuterated JWH-007. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its retention time during chromatographic separation. thermofisher.com When JWH-007-d9 is added to a biological sample prior to extraction and analysis, it co-elutes with the unlabeled JWH-007 and its metabolites. thermofisher.com
This co-elution is critical for correcting for "matrix effects," where other components in the sample can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. acs.org Since JWH-007-d9 experiences the same matrix effects and any loss during sample preparation as the unlabeled analyte, the ratio of the signal from the unlabeled analyte to the known concentration of the deuterated internal standard allows for highly accurate and reproducible quantification of JWH-007 and its metabolites. acs.orgresearchgate.net
Table 2: Chemical Compound Names
| Abbreviation | Full Chemical Name |
|---|---|
| JWH-007 | (2-methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone |
| JWH-007-d9 | (2-methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone-d9 |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
Preclinical and Translational Research Applications of Jwh 007 D9 Hydrochloride
Investigation of Cannabinoid Receptor Mechanisms in Preclinical Models
JWH-007 is a potent agonist for both the cannabinoid CB1 and CB2 receptors, with Ki values of 9.5 nM and 2.9 nM, respectively. caymanchem.com This compares favorably to Δ9-THC, the primary psychoactive component of cannabis, which has Ki values of 41 nM for CB1 and 36 nM for CB2. caymanchem.com The naphthoylindole family of synthetic cannabinoids, to which JWH-007 belongs, was first synthesized by John W. Huffman and his team in the 1990s to explore the structure-activity relationships of the CB1 receptor. wikipedia.orgmdpi.com
Preclinical studies in mice have demonstrated that JWH-007 exhibits effects comparable to Δ9-THC in assays for spontaneous activity, antinociception, hypothermia, and catalepsy. caymanchem.com These effects are primarily mediated through the activation of the CB1 receptor. mdpi.com Research has also shown that synthetic cannabinoids like JWH-018, a close analog of JWH-007, can induce electrographic seizures in mice, an effect that is blocked by a CB1 receptor antagonist, confirming the receptor-mediated mechanism. nih.govresearchgate.net Furthermore, repeated administration of synthetic cannabinoids, including the JWH series, can lead to tolerance and brain region-specific downregulation of CB1 receptor expression and function. nih.gov
The high affinity of JWH-007 for both CB1 and CB2 receptors makes it a valuable tool for investigating the distinct and overlapping roles of these receptors in various physiological and pathological processes. While CB1 receptor activation is associated with the psychoactive and central nervous system effects of cannabinoids, CB2 receptor modulation is being explored for its therapeutic potential in pain, inflammation, and neurodegenerative diseases, largely devoid of central side effects. nih.gov
Role of Deuterated Standards in Forensic Toxicology and Research
In forensic toxicology and clinical research, the accurate identification and quantification of synthetic cannabinoids in biological samples is paramount. Deuterated internal standards, such as JWH-007-d9 Hydrochloride, are essential for achieving reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for such analyses. americanlaboratory.comoup.com
The use of a deuterated analog as an internal standard helps to compensate for variations in sample preparation, such as extraction efficiency and matrix effects, as well as instrumental variability. uniklinik-freiburg.de Because the deuterated standard has a slightly higher molecular weight than the non-deuterated analyte, it can be distinguished by the mass spectrometer, yet it behaves nearly identically during the chromatographic separation and ionization processes. This co-elution and similar ionization response allow for accurate quantification of the target analyte.
Forensic laboratories routinely employ deuterated standards for the analysis of synthetic cannabinoids in urine, blood, and serum samples. americanlaboratory.comsci-hub.boxnih.gov These methods are crucial for identifying the presence of these substances in cases of driving under the influence, post-mortem investigations, and monitoring of substance abuse. uniklinik-freiburg.denih.gov The development of robust and validated analytical methods using deuterated standards is an ongoing process as new synthetic cannabinoids continually emerge on the illicit drug market. uniklinik-freiburg.de
Table 1: Application of Deuterated Standards in Synthetic Cannabinoid Analysis
| Analytical Method | Matrix | Purpose | Reference |
|---|---|---|---|
| LC-MS/MS | Urine | Quantitation and detection of banned synthetic cannabinoids | americanlaboratory.com |
| LC-MS/MS | Serum | Comprehensive and sensitive analysis of 100 synthetic cannabinoids | uniklinik-freiburg.de |
| LC-MS/MS | Urine | Fast and comprehensive analysis of 32 synthetic cannabinoids | sci-hub.box |
Comparative Pharmacological Profiling of Synthetic Cannabinoids using Deuterated Analogues
The structural diversity of synthetic cannabinoids presents a significant challenge for predicting their pharmacological and toxicological profiles. bohrium.comfrontiersin.org Comparative pharmacological studies are essential for understanding the structure-activity relationships and potential risks associated with these novel psychoactive substances. bohrium.comresearchgate.net
In these studies, deuterated standards like this compound are used to accurately quantify the parent compounds and their metabolites in various in vitro and in vivo assays. This allows for a direct comparison of the potency, efficacy, and receptor binding affinities of different synthetic cannabinoids. For instance, research has shown that many synthetic cannabinoids are full agonists at the CB1 receptor, unlike Δ9-THC which is a partial agonist. nih.gov This difference in efficacy may contribute to the greater toxicity observed with some synthetic cannabinoids. frontiersin.org
Recent studies have also begun to explore the "off-target" effects of synthetic cannabinoids, investigating their interactions with other receptor systems. nih.gov For example, some synthetic cannabinoids have been found to interact with serotonin and G-protein coupled receptors, which could contribute to their complex and often unpredictable adverse effects. frontiersin.orgnih.gov The use of deuterated standards in these profiling studies is critical for obtaining the precise concentration data needed to make meaningful comparisons between compounds.
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor | CB2 Receptor | Reference |
|---|---|---|---|
| JWH-007 | 9.5 | 2.9 | caymanchem.com |
| JWH-018 | 9.00 | 2.94 | wikipedia.org |
Advancing Understanding of Cannabinoid System Modulation in Research Settings
The endocannabinoid system is a complex and widespread signaling system that plays a regulatory role in numerous physiological processes. Synthetic cannabinoids, originally developed as research tools, have been instrumental in advancing our understanding of this system. mdpi.com By providing potent and selective probes for CB1 and CB2 receptors, compounds like JWH-007 have enabled researchers to dissect the specific functions of these receptors in different tissues and disease models. mdpi.com
The use of deuterated analogs in these research settings ensures the reliability of experimental data, allowing for a more accurate interpretation of the effects of cannabinoid receptor modulation. This is particularly important for studies investigating the therapeutic potential of cannabinoid-based drugs for conditions such as chronic pain, inflammation, and neurological disorders. mdpi.com
Furthermore, the investigation of the pharmacological properties of a wide range of synthetic cannabinoids has provided valuable insights into the structural requirements for cannabinoid receptor binding and activation. bohrium.comresearchgate.net This knowledge is not only crucial for understanding the mechanisms of action of these compounds but also for the rational design of novel therapeutic agents that target the endocannabinoid system with improved efficacy and safety profiles.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| JWH-007 |
| JWH-018 |
| JWH-073 |
| JWH-122 |
| Δ9-THC (Δ9-tetrahydrocannabinol) |
| AM-251 |
| AB-FUBINACA |
| AMB-CHMINACA |
| XLR-11 |
| 5F-PB-22 |
| APICA (STS-135) |
| UR-144 |
| PB-22 |
| CP 47,497 |
Q & A
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Employ accelerated stability testing protocols per ICH guidelines. Use factorial design (e.g., 2^3 designs) to evaluate interactions between pH (3–9), temperature (4°C–40°C), and storage duration. Quantify degradation products via LC-MS and monitor changes in viscosity or solubility, as modeled in Hydroxyzine Hydrochloride formulations .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Adopt OSHA-approved guidelines for hydrochloride compounds: use fume hoods, chemical-resistant PPE, and emergency neutralization kits (e.g., sodium bicarbonate for acid spills). Reference institutional SOPs for hazardous chemicals, such as those outlined for Hydrochloric Acid .
Advanced Research Questions
Q. How can researchers resolve contradictory in vitro vs. in vivo efficacy data for this compound?
- Methodology : Conduct meta-analyses to quantify heterogeneity (e.g., I² statistic) across studies, identifying confounding variables like bioavailability or metabolic pathways . Validate findings using pharmacokinetic-pharmacodynamic (PK/PD) modeling and interspecies scaling, as applied in Metformin Hydrochloride hydrogels .
Q. What advanced statistical methods are recommended for optimizing this compound formulations using limited datasets?
- Methodology : Apply response surface methodology (RSM) or artificial neural networks (ANNs) to predict optimal excipient ratios. For small sample sizes, use Bayesian hierarchical models to account for uncertainty, as seen in factorial designs for Hydroxyzine Hydrochloride tablets .
Q. How should systematic reviews address publication bias when evaluating this compound’s therapeutic potential?
- Methodology : Utilize Egger’s regression test and funnel plots to detect bias. Complement database searches (PubMed, Web of Science) with grey literature and clinical trial registries to mitigate underreporting, per Cochrane Handbook standards .
Q. What in silico approaches are effective for predicting this compound’s receptor binding affinity and off-target effects?
- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map interactions with target receptors (e.g., CB1/CB2). Validate predictions using SPR (surface plasmon resonance) and compare to reference ligands like Radafaxine Hydrochloride .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in spectroscopic characterization of this compound?
- Methodology : Standardize NMR (500 MHz+, DMSO-d6 as solvent) and FT-IR (KBr pellet method) protocols across labs. Cross-validate with independent techniques like Raman spectroscopy, as applied in Pyridoxine Hydrochloride studies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodology : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via risk assessment (Ishikawa diagrams) and monitor using PAT (process analytical technology) tools .
Ethical & Reporting Standards
Q. How should researchers disclose methodological limitations in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
